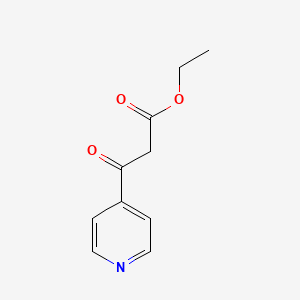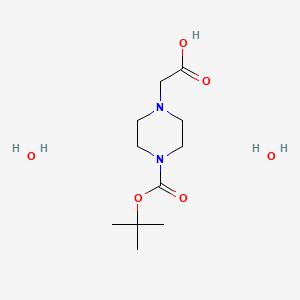
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate is a chemical compound with the molecular formula C₁₁H₂₄N₂O₆ and a molecular weight of 280.32 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that is commonly used in the pharmaceutical industry.
Mechanism of Action
Target of Action
The primary targets of 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate are currently unknown . This compound is a derivative of piperazine, which is known to interact with a variety of targets, including neurotransmitter receptors and ion channels .
Mode of Action
As a piperazine derivative, it may interact with its targets by binding to specific sites, leading to changes in the activity of these targets .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown .
Pharmacokinetics
The impact of these properties on the compound’s bioavailability is therefore unclear .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a dry environment at 2-8°C .
Biochemical Analysis
Biochemical Properties
Molecular Mechanism
As a piperazine derivative, 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate may interact with its targets by binding to specific sites, leading to changes in the activity of these targets. The exact molecular mechanism of action is yet to be determined.
Temporal Effects in Laboratory Settings
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a dry environment at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate typically involves the reaction of piperazine with tert-butoxycarbonyl chloride (Boc-Cl) to form the tert-butoxycarbonyl (Boc) protected piperazine. This intermediate is then reacted with chloroacetic acid to yield the final product . The reaction conditions generally include the use of an organic solvent such as dichloromethane (DCM) and a base like triethylamine (TEA) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the Boc-protected piperazine group.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free piperazine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are typically employed.
Major Products
Substitution Reactions: The major products depend on the specific nucleophile used in the reaction.
Hydrolysis: The major product is the free piperazine derivative.
Scientific Research Applications
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate has several applications in scientific research:
PROTAC Development: It is used as a linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.
Chemical Conjugates: The compound is used to create chemical conjugates, which are entities formed by covalently linking two or more molecules.
Organic Synthesis: It serves as a building block or intermediate in the synthesis of novel organic compounds such as amides, sulfonamides, and Mannich bases.
Tuberculosis Research: Derivatives of this compound have been used in the design and synthesis of potential anti-tuberculosis drugs.
Cancer Research: It has been involved in the synthesis and screening of new compounds to study their effects on cancer cell viability.
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound, which is widely used in pharmaceuticals and as an anthelmintic agent.
N-Boc-piperazine: A Boc-protected derivative of piperazine, commonly used in organic synthesis.
N-Boc-piperazine-2-carboxylic acid: Another Boc-protected piperazine derivative with similar applications in organic synthesis.
Uniqueness
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate is unique due to its specific structure, which includes both the Boc-protected piperazine and the acetic acid moiety. This combination allows it to serve as a versatile building block in organic synthesis and as a linker in the development of PROTACs.
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4.2H2O/c1-11(2,3)17-10(16)13-6-4-12(5-7-13)8-9(14)15;;/h4-8H2,1-3H3,(H,14,15);2*1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAIWMBOPSWHBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)O.O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370851 |
Source


|
| Record name | 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049785-94-5 |
Source


|
| Record name | 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
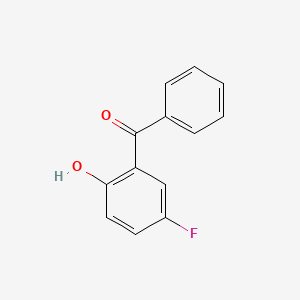
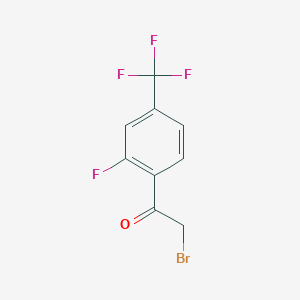
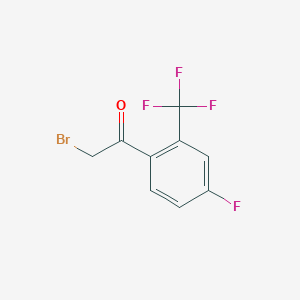
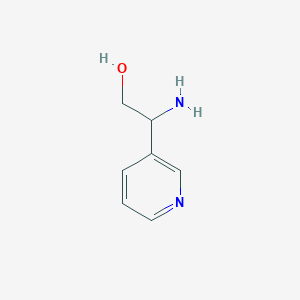
![1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B1333620.png)
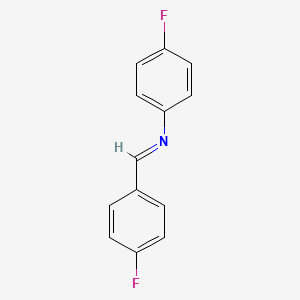



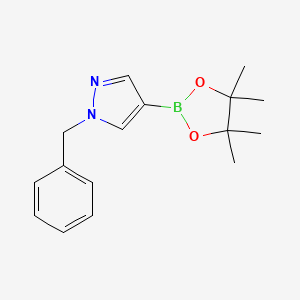

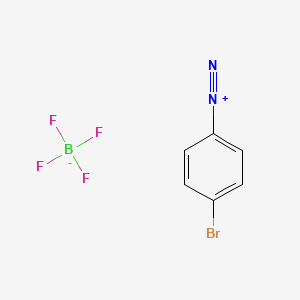
![Di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B1333632.png)
